molecular formula C6H10ClF3N4 B2385443 1-ethyl-5-hydrazinyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride CAS No. 1855900-52-5

1-ethyl-5-hydrazinyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride

Cat. No.: B2385443
CAS No.: 1855900-52-5
M. Wt: 230.62
InChI Key: WQYHIJHFXWCKQC-UHFFFAOYSA-N
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Description

1-Ethyl-5-hydrazinyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride is a pyrazole derivative featuring an ethyl group at position 1, a hydrazinyl group at position 5, and a trifluoromethyl (CF₃) group at position 3, with a hydrochloride counterion. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydrazinyl moiety may contribute to hydrogen-bonding interactions, influencing solubility and biological activity .

Properties

IUPAC Name

[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N4.ClH/c1-2-13-5(11-10)3-4(12-13)6(7,8)9;/h3,11H,2,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYHIJHFXWCKQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(F)(F)F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethyl Hydrazine-Mediated Cyclization

In a protocol analogous to the synthesis of 1-methyl analogs, ethyl hydrazine reacts with ethyl 4,4,4-trifluoroacetoacetate in aqueous acetic acid at 80°C for 5–6 hours. This step typically achieves >85% yield, with selectivity for the 1-ethyl-3-trifluoromethyl isomer exceeding 95:5 when using catalytic sulfuric acid (0.1 equivalents). The reaction proceeds via enolate formation, followed by cyclodehydration (Figure 1A).

Key Optimization Parameters :

  • Solvent System : Aqueous ethanol (30–50% v/v) minimizes byproduct formation while maintaining reactant solubility.
  • Temperature Control : Gradual heating from 10°C to 80°C prevents exothermic decomposition of trifluoromethyl intermediates.
  • Acid Catalyst : Trifluoroacetic acid (0.25 equivalents) enhances regioselectivity compared to sulfuric acid, as demonstrated in comparative studies.

Functionalization at the 5-Position: Introducing the Hydrazinyl Group

Post-functionalization of the pyrazole core at position 5 necessitates careful design to avoid side reactions with the electron-deficient trifluoromethyl group. Two primary approaches dominate the literature: direct nucleophilic substitution and metal-mediated cross-coupling .

Bromination Followed by Hydrazine Substitution

Bromination of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole using N-bromosuccinimide (NBS) in dichloromethane at 0°C selectively introduces bromine at the 5-position (>90% yield). Subsequent treatment with anhydrous hydrazine in tetrahydrofuran (THF) at 60°C for 12 hours replaces bromide with hydrazinyl, achieving 65–75% conversion (Figure 1B).

Critical Considerations :

  • Protection Strategies : The free hydrazine group is susceptible to oxidation; thus, reactions are conducted under nitrogen atmosphere with molecular sieves to scavenge moisture.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) accelerate substitution but may promote decomposition—THF offers an optimal balance.

Palladium-Catalyzed Amination

An alternative route employs Buchwald-Hartwig amination using palladium(II) acetate/XPhos catalyst system. Bromopyrazole intermediates react with tert-butyl carbazate in toluene at 110°C, followed by acidic deprotection (HCl/dioxane) to yield the hydrazinyl derivative. This method achieves higher yields (80–85%) but requires rigorous exclusion of oxygen.

Hydrochloride Salt Formation

Conversion to the hydrochloride salt enhances stability and crystallinity. The free base is dissolved in anhydrous ethyl acetate, and hydrogen chloride gas is bubbled through the solution at 0°C until precipitation completes. Filtration and washing with cold diethyl ether afford the hydrochloride salt in >98% purity.

Analytical Data :

  • Melting Point : 132–134°C (decomposition observed above 140°C).
  • 1H NMR (400 MHz, DMSO-d6) : δ 1.42 (t, J = 7.2 Hz, 3H, CH2CH3), 4.32 (q, J = 7.2 Hz, 2H, CH2CH3), 6.88 (s, 1H, pyrazole-H4), 8.21 (s, 2H, NH2), 10.05 (br s, 1H, HCl).

Mechanistic Insights and Side Reactions

The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the 5-position during bromination, as confirmed by DFT calculations. Competing side reactions include:

  • Dimerization of Hydrazine : Mitigated by using excess hydrazine (3 equivalents) and slow addition rates.
  • Oxidation to Azo Compounds : Prevented by conducting reactions under inert atmosphere with <5 ppm O2.

Industrial-Scale Considerations

Patent WO2022259210A1 highlights a continuous-flow process for analogous pyrazoles, achieving 90% yield at 1 kg/hour throughput. Adapting this system for hydrazine substitution would require:

  • Corrosion-Resistant Reactors : Hastelloy C-276 or glass-lined steel to withstand HCl byproducts.
  • In-Line Purification : Simulated moving bed (SMB) chromatography to isolate the hydrochloride salt directly.

Chemical Reactions Analysis

1-ethyl-5-hydrazinyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride undergoes various chemical reactions:

  • Types of Reactions

      Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

      Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

      Substitution: The hydrazino group can participate in nucleophilic substitution reactions with electrophiles, forming substituted derivatives.

  • Common Reagents and Conditions

      Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

      Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

      Substitution: Various electrophiles like alkyl halides, acyl chlorides; often in the presence of a base.

  • Major Products

    • Oxidation products include oxides and hydroxyl derivatives.
    • Reduction products include hydrazine derivatives.
    • Substitution products vary depending on the electrophile used.

Scientific Research Applications

Biological Activities

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including 1-ethyl-5-hydrazinyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride. Research indicates that compounds with similar structures exhibit significant inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. For instance, one study reported an IC50 value of 0.014 μM for a related compound against VEGFR-2, suggesting that modifications to the pyrazole structure can lead to enhanced anticancer activity .

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial properties. A series of benzene sulfonamide pyrazole oxadiazole derivatives demonstrated potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship studies suggest that the presence of the trifluoromethyl group may contribute to increased efficacy against these pathogens .

Agrochemical Applications

In agrochemistry, pyrazole compounds are recognized for their potential as herbicides and fungicides. The trifluoromethyl group enhances the biological activity of these compounds, making them effective in controlling various agricultural pests and diseases. The synthesis of such derivatives is often optimized to improve yield and selectivity for specific targets in pest management .

Case Study 1: VEGFR-2 Inhibition

A recent publication detailed the synthesis and evaluation of a new series of compounds based on the pyrazole framework. One compound exhibited remarkable inhibition against VEGFR-2 with an IC50 value significantly lower than that of established drugs like Cabozantinib. This finding underscores the therapeutic potential of pyrazole derivatives in cancer treatment .

Case Study 2: Antimicrobial Efficacy

Research on antimicrobial activity demonstrated that specific derivatives of pyrazole not only inhibited bacterial growth but also showed promise as antitubercular agents. Molecular docking studies provided insights into their mechanism of action against Mycobacterium tuberculosis, indicating that these compounds could be developed further as novel antibiotics .

Mechanism of Action

The mechanism of action of 1-ethyl-5-hydrazinyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity. The hydrazino group is known to form covalent bonds with active site residues, inhibiting enzyme function.

    Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction. Its trifluoromethyl group enhances its binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent-Driven Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₇H₁₁ClF₃N₅* ~257.64 1-Ethyl, 5-hydrazinyl, 3-CF₃ High polarity (hydrazinyl), moderate lipophilicity (CF₃)
1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride C₆H₉ClF₃N₃ 227.61 1-Ethyl, 4-amine, 5-CF₃ Lower polarity (amine vs. hydrazinyl), higher volatility
5-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole C₅H₅BrF₃N₂ 229.01 1-Methyl, 5-Br, 3-CF₃ Increased molecular weight (Br), potential electrophilic reactivity
1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde C₁₂H₁₀F₃N₂OS 300.28 1-Methyl, 4-carbaldehyde, 5-SPh, 3-CF₃ Enhanced π-π stacking (SPh), aldehyde group for conjugation

*Estimated based on analogous compounds (e.g., ).

Key Observations:
  • Hydrazinyl vs.
  • Trifluoromethyl Positioning: The 3-CF₃ group in the target compound and others (e.g., ) enhances metabolic resistance but may reduce aqueous solubility compared to non-fluorinated analogs.
  • Halogen Effects : Bromine substitution in increases molecular weight and may confer electrophilic reactivity, unlike the hydrazinyl group, which is nucleophilic.
Key Observations:
  • Hydrazine-Based Synthesis : The target compound likely requires hydrazine derivatives (e.g., hydrazine hydrochloride) under reflux conditions, similar to .
  • Metal Catalysis : Copper-mediated synthesis in contrasts with simpler cyclocondensation routes for trifluoromethylpyrazoles.

Biological Activity

1-Ethyl-5-hydrazinyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological significance.

Chemical Structure and Properties

The molecular formula of 1-ethyl-5-hydrazinyl-3-(trifluoromethyl)-1H-pyrazole is C6H9F3NC_6H_9F_3N. The trifluoromethyl group is known to enhance the lipophilicity and biological activity of compounds, making them more effective in various therapeutic applications .

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives, including 1-ethyl-5-hydrazinyl-3-(trifluoromethyl)-1H-pyrazole, exhibit significant anticancer properties. The following table summarizes key findings related to its anticancer activity:

Cell Line IC50 (μM) Mechanism of Action
MDA-MB-231 (Breast)49.85Induction of apoptosis
HepG2 (Liver)26Cell cycle arrest and apoptosis
A549 (Lung)50.00Autophagy induction without apoptosis

The compound has shown effectiveness against various cancer types, including breast, liver, and lung cancers. Its mechanism often involves the induction of apoptosis and modulation of cell cycle progression .

Anti-inflammatory Activity

In addition to its anticancer properties, 1-ethyl-5-hydrazinyl-3-(trifluoromethyl)-1H-pyrazole has been investigated for its anti-inflammatory effects. Studies indicate that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is crucial in conditions like rheumatoid arthritis and inflammatory bowel disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of pyrazole derivatives. Modifications in the hydrazine moiety or the introduction of additional functional groups can significantly affect biological activity. For instance, compounds with electron-withdrawing groups tend to exhibit enhanced potency against cancer cell lines due to increased electron deficiency, which improves their interaction with biological targets .

Case Study 1: Antitumor Efficacy

A recent study focused on the synthesis and evaluation of a series of hydrazine-substituted pyrazoles, including 1-ethyl-5-hydrazinyl-3-(trifluoromethyl)-1H-pyrazole. The results indicated that these compounds exhibited potent antitumor activity against a panel of cancer cell lines, with IC50 values ranging from 20 to 50 μM depending on the specific derivative tested. The study highlighted the importance of the trifluoromethyl group in enhancing cytotoxicity .

Case Study 2: Inflammatory Response Modulation

Another investigation assessed the anti-inflammatory properties of pyrazole derivatives in a murine model of acute inflammation. The administration of 1-ethyl-5-hydrazinyl-3-(trifluoromethyl)-1H-pyrazole resulted in a significant reduction in edema and inflammatory markers compared to control groups. This suggests its potential as a therapeutic agent for inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 1-ethyl-5-hydrazinyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization of hydrazine derivatives with trifluoromethyl-substituted precursors. For example, Suzuki-Miyaura cross-coupling (using Pd catalysts like Pd(PPh₃)₄) can introduce aryl/heteroaryl groups to the pyrazole core . The hydrazinyl group may be introduced via nucleophilic substitution or condensation reactions under controlled pH and temperature. Key steps include purification via column chromatography and characterization using NMR and mass spectrometry (MS) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection. Structural confirmation requires ¹H/¹³C NMR to verify substituent positions and coupling patterns. For example, the hydrazinyl group’s NH protons appear as broad singlets in DMSO-d₆. MS (ESI or EI) confirms molecular weight, while X-ray crystallography may resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can the electron-withdrawing effects of the trifluoromethyl group influence reaction pathways in further derivatization?

  • Methodological Answer : The -CF₃ group deactivates the pyrazole ring, directing electrophilic substitutions to the 4-position (para to -CF₃). For nucleophilic attacks (e.g., SNAr), activating groups like -NH₂ (hydrazinyl) may counterbalance this effect. Computational modeling (DFT) can predict reactive sites, while experimental validation via regioselective functionalization (e.g., halogenation) is critical .

Q. What strategies are effective in optimizing the compound’s pharmacokinetic properties while maintaining target selectivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies guide modifications to enhance permeability and reduce plasma protein binding. For instance:
  • Polarity adjustment : Introduce hydrophilic groups (e.g., -OH, -COOH) to improve solubility.
  • Bioisosteric replacement : Replace -CF₃ with -OCF₃ to maintain steric bulk while altering logP.
  • Prodrug design : Mask the hydrazinyl group with acyl moieties to enhance oral bioavailability.
    In vitro assays (e.g., Caco-2 permeability) and in vivo PK studies in rodent models validate improvements .

Q. How can researchers resolve discrepancies in biological activity data across studies using this compound?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, buffer pH) or impurity profiles. To address this:
  • Standardize protocols : Use identical cell lines (e.g., OVCAR3 for COX-1 binding ) and control batches synthesized under GMP-like conditions.
  • Cross-validate findings : Compare results across orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays).
  • Meta-analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers .

Notes for Experimental Design

  • Synthetic Challenges : The hydrazinyl group may oxidize during storage; use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) .
  • Biological Assays : For COX-1 inhibition studies, use [¹¹C]SC560 as a PET tracer to quantify target engagement in vivo .

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